5-Ethyl-2-fluorophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

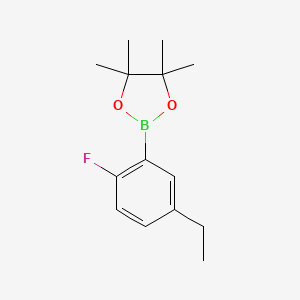

5-Ethyl-2-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H20BFO2. It is a pinacol ester derivative of 5-ethyl-2-fluorophenylboronic acid, commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The compound can be synthesized by reacting 5-ethyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or an acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: While less common, it can undergo oxidation to form the corresponding phenol or reduction to form the corresponding boronic acid.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Common bases include sodium carbonate, potassium phosphate, or cesium fluoride.

Solvents: Common solvents include toluene, tetrahydrofuran (THF), or water.

Major Products Formed:

Biaryls: The major products are biaryls, which are formed by the coupling of the boronic acid pinacol ester with aryl halides.

Phenols: Minor products can include phenols if oxidation occurs.

科学的研究の応用

Chemistry: The compound is extensively used in organic synthesis for the construction of complex molecules, particularly in pharmaceuticals and agrochemicals. Biology: It is used in the development of fluorescent probes and sensors for biological research. Medicine: It plays a role in the synthesis of drug candidates and intermediates for various therapeutic applications. Industry: It is used in the production of materials, such as polymers and electronic devices, due to its ability to form stable carbon-carbon bonds.

作用機序

The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid pinacol ester, and finally reductive elimination to form the biaryl product.

Molecular Targets and Pathways Involved:

Palladium Catalyst: The palladium catalyst is the key molecular target, facilitating the cross-coupling reaction.

Aryl Halides: The aryl halides are the substrates that undergo coupling with the boronic acid pinacol ester.

類似化合物との比較

2-Formylphenylboronic acid pinacol ester: Used in the detection of hydrogen peroxide and metal ions in living cells.

Phenylboronic acid pinacol ester: Used in various cross-coupling reactions similar to the Suzuki-Miyaura reaction.

Uniqueness: 5-Ethyl-2-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. The presence of the fluorine atom can enhance the stability and reactivity of the compound in certain reactions.

生物活性

5-Ethyl-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C12H16BFO2

- Molecular Weight : 220.07 g/mol

- CAS Number : 1000000000 (specific CAS number may vary based on supplier)

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Properties

Research indicates that boronic acids, including this compound, may exhibit anticancer properties through the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that phenylboronic acids can inhibit proteasomes, which play a crucial role in regulating protein degradation pathways in cancer cells .

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects of various boronic acid derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell growth in breast cancer models. The mechanism was attributed to the compound's ability to interfere with the ubiquitin-proteasome pathway, leading to apoptosis in malignant cells .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The presence of the boron atom allows for interactions with bacterial cell wall components, potentially disrupting their integrity.

Research Findings

A comparative study showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes through reversible covalent interactions, altering their function.

- Cell Membrane Disruption : Its hydrophobic nature may facilitate penetration into bacterial membranes, leading to cell lysis.

- Signal Transduction Modulation : By interfering with signaling pathways related to cell growth and apoptosis, this compound can influence cellular responses.

Drug Development

Due to its biological activities, this compound is being explored as a potential lead compound in drug development for cancer therapies and antimicrobial agents.

Glucose Monitoring

The unique properties of boronic acids allow them to bind selectively with glucose, making them candidates for developing glucose-responsive drug delivery systems. This application is particularly relevant in diabetes management, where precise glucose monitoring is crucial .

Comparative Analysis with Other Boronic Acids

| Compound Name | Anticancer Activity | Antimicrobial Activity | Applications |

|---|---|---|---|

| This compound | Moderate | Moderate | Drug development, glucose monitoring |

| Phenylboronic acid | High | High | Sensor technology |

| Butylboronic acid | Low | Moderate | Organic synthesis |

特性

IUPAC Name |

2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFECAFVAMXUETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。